molecular formula C24H15Cl2NO2 B2434045 6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one CAS No. 1449373-00-5

6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one

Cat. No. B2434045
CAS RN: 1449373-00-5
M. Wt: 420.29
InChI Key: CLLHXWPLNUTOQA-JLHYYAGUSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be elucidated using various spectroscopic techniques such as FT-IR, UV–visible, 1H NMR, and HRMS . The exact structure would require further analysis using techniques such as single-crystal X-ray diffraction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight and molecular formula. Further properties such as density, boiling point, melting point, and flash point would require additional experimental data .

Scientific Research Applications

Synthesis and Characterization

  • 6-chloro-3-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-1,2-dihydroquinolin-2-one has been synthesized and characterized in various studies. For instance, it has been synthesized by refluxation of related quinazolin-4-one compounds with hydroxylamine hydrochloride and potassium hydroxide, and its chemical structures confirmed by IR, NMR, and spectral data (Savaliya, 2022).

Antimicrobial Activities

  • This compound has been evaluated for antimicrobial activities. Studies have shown that derivatives synthesized through microwave-assisted synthesis exhibit antimicrobial properties against various organisms, including Gram-negative and Gram-positive bacteria, as well as fungal organisms (Sarveswari & Vijayakumar, 2016).

Electronic Structure and Properties

  • Research has also focused on understanding the electronic structure and properties of these compounds. Density functional theory (DFT) calculations have been carried out to investigate their electronic structure, chemical reactivity, and optical properties. The predicted structure from DFT calculations is found to be in good agreement with X-ray diffraction measurements (Sarveswari et al., 2015).

Safety and Hazards

Based on the safety data for similar compounds, precautions should be taken when handling this compound. It may be toxic by inhalation and in contact with skin . In case of exposure, appropriate safety measures should be taken, including flushing the eyes and skin with water, moving to fresh air, and seeking medical aid .

Future Directions

The future directions for this compound could involve further studies on its synthesis, properties, and potential applications. Given the wide range of properties exhibited by similar compounds, it could have potential applications in various fields such as materials science, optoelectronics, and medicine .

properties

IUPAC Name

6-chloro-3-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-4-phenyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23Cl2NO2/c25-17-11-12-20-18(14-17)22(16-7-2-1-3-8-16)23(24(29)27-20)21(28)13-10-15-6-4-5-9-19(15)26/h1-10,13,17-18,20,22-23H,11-12,14H2,(H,27,29)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHVYVJAJSLMSRS-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1Cl)C(C(C(=O)N2)C(=O)C=CC3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C(CC1Cl)C(C(C(=O)N2)C(=O)/C=C/C3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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